4-Ethyl-2-hydrazinylthiazole

Lipophilicity Drug-likeness Permeability

4-Ethyl-2-hydrazinylthiazole (CAS 700804-00-8; IUPAC: (4-ethyl-1,3-thiazol-2-yl)hydrazine) is a heterocyclic building block belonging to the 2-hydrazinylthiazole pharmacophore class, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities. The compound features a thiazole core with a hydrazine (-NH-NH₂) substituent at the 2-position and an ethyl group at the 4-position, yielding a molecular formula of C₅H₉N₃S and a molecular weight of 143.21 g/mol.

Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
CAS No. 700804-00-8
Cat. No. B13801246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-hydrazinylthiazole
CAS700804-00-8
Molecular FormulaC5H9N3S
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCCC1=CSC(=N1)NN
InChIInChI=1S/C5H9N3S/c1-2-4-3-9-5(7-4)8-6/h3H,2,6H2,1H3,(H,7,8)
InChIKeyYAYPFXAIPZRGGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-hydrazinylthiazole (CAS 700804-00-8): Chemical Identity and Procurement Baseline


4-Ethyl-2-hydrazinylthiazole (CAS 700804-00-8; IUPAC: (4-ethyl-1,3-thiazol-2-yl)hydrazine) is a heterocyclic building block belonging to the 2-hydrazinylthiazole pharmacophore class, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities [1]. The compound features a thiazole core with a hydrazine (-NH-NH₂) substituent at the 2-position and an ethyl group at the 4-position, yielding a molecular formula of C₅H₉N₃S and a molecular weight of 143.21 g/mol [2]. Its computed XLogP3-AA value is 1.4, positioning it in an intermediate lipophilicity range relative to its unsubstituted and aryl-substituted analogs [2].

Why Generic Substitution Fails: The Critical Role of the C4 Substituent in 2-Hydrazinylthiazoles


Within the 2-hydrazinylthiazole class, the substituent at the C4 position of the thiazole ring is a dominant determinant of biological activity, selectivity, and physicochemical behavior. Structure–activity relationship (SAR) studies on (4-substituted-thiazol-2-yl)hydrazine derivatives have demonstrated that varying the C4 group directly modulates in vitro potency against human monoamine oxidase B (hMAO-B) into the nanomolar range, with electron-withdrawing aryl substituents at C4 being favored for selectivity [1]. Similarly, in antimycobacterial and antioxidant applications, the 4-substituent governs lipophilicity (LogP), which is a critical parameter for membrane permeability and target engagement [2]. Consequently, substituting 4-ethyl-2-hydrazinylthiazole with the unsubstituted parent (CAS 30216-51-4), the 4-methyl analog (CAS 78886-45-0), or 4-aryl derivatives (e.g., 4-phenyl, CAS 34176-52-8; 4-(4-fluorophenyl), CAS 82100-92-3) without experimental validation risks unpredictable changes in potency, selectivity, and ADME properties. The quantitative evidence below establishes the differentiated position of 4-ethyl-2-hydrazinylthiazole along the C4 substituent continuum.

Quantitative Differentiation Guide: 4-Ethyl-2-hydrazinylthiazole vs. Closest Analogs


XLogP3-AA Lipophilicity: Intermediate Positioning Between Unsubstituted and Aryl Analogs

The computed XLogP3-AA of 4-ethyl-2-hydrazinylthiazole is 1.4, which occupies an intermediate position between the more polar unsubstituted parent (0.5) and the lipophilic 4-aryl derivatives (2.2–2.3). This increment of +0.9 log units over the unsubstituted 2-hydrazinylthiazole and +0.5 log units over the 4-methyl analog (XLogP3-AA = 0.9) reflects the ethyl group's contribution to lipophilicity without reaching the high LogP values of 4-phenyl (2.2) or 4-(4-fluorophenyl) (2.3) derivatives [1][2][3][4][5]. For antimycobacterial drug design, LogP variation at the C4 position is a critical parameter for balancing membrane permeability and aqueous solubility [6].

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count: Greater Conformational Flexibility than Methyl and Unsubstituted Analogs

4-Ethyl-2-hydrazinylthiazole possesses 2 rotatable bonds (C4–ethyl bond plus hydrazine N–N bond), compared to 1 rotatable bond for both the unsubstituted 2-hydrazinylthiazole and the 4-methyl analog, which each feature only the hydrazine N–N rotatable bond [1][2][3]. The 4-phenyl and 4-(4-fluorophenyl) analogs also have 2 rotatable bonds, but the ethyl side chain entails a substantially smaller steric footprint and molecular weight penalty (143.21 g/mol vs. 191.26 g/mol for 4-phenyl and 209.25 g/mol for 4-(4-fluorophenyl)) [1][3][4][5]. This means the 4-ethyl derivative offers conformational degrees of freedom comparable to 4-aryl systems while maintaining a ligand efficiency advantage.

Conformational flexibility Molecular recognition Ligand efficiency

C4 Substituent Effects on hMAO-B Inhibitory Potency: Class-Level SAR Informing 4-Ethyl Differentiation

In a comprehensive SAR study of (4-substituted-thiazol-2-yl)hydrazine derivatives, the nature of the C4 substituent was shown to critically govern hMAO-B inhibitory potency and selectivity. Compounds bearing electron-withdrawing aryl substituents at the C4 position achieved IC₅₀ values in the nanomolar range, with selectivity for hMAO-B over hMAO-A exceeding that of reference drugs [1]. The C4 substituent's electronic character (inductive and resonance effects) and steric profile directly modulate enzyme inhibition. The 4-ethyl group represents a distinct electronic category—an electron-donating alkyl substituent with +I inductive effect—compared to the electron-withdrawing aryl groups preferred in the published SAR. This establishes a clear structural hypothesis: 4-ethyl-2-hydrazinylthiazole is expected to yield a different potency and selectivity fingerprint than any 4-aryl analog, making it an essential comparator for elucidating the electronic contribution of the C4 position [1]. Direct experimental IC₅₀ data for the 4-ethyl analog against hMAO-B are not yet reported in the public domain.

Monoamine oxidase B hMAO-B selectivity Neurodegeneration

Antimycobacterial Activity Class Validation: MIC Ranges for 2-Hydrazinylthiazole Derivatives and C4 Substituent Implications

A series of thirty pyridine-appended 2-hydrazinylthiazole derivatives, synthesized via Hantzsch thiazole methodology, were evaluated against Mycobacterium tuberculosis H37Rv. The most active compounds (2b, 3b, 5b, 8b) exhibited MIC values in the range of 6.40–7.14 μM, with compounds 3b and 8b demonstrating low cytotoxicity (87% and 96.71% HEK293t cell viability, respectively) [1]. Separately, in a series of (E)-2-(2-allylidenehydrazinyl)thiazole derivatives, LogP variation—driven by the C4 substituent—was identified as a critical design parameter, with the most potent compound (6) achieving an MIC of 6.5 μg/mL against Mtb H37Rv [2]. While these studies confirm the antimycobacterial potential of the 2-hydrazinylthiazole scaffold, direct MIC data for 4-ethyl-2-hydrazinylthiazole itself are absent. Its intermediate LogP (XLogP3-AA = 1.4) positions it within the favorable drug-likeness window (LogP 1.64–4.10) identified for active pyridine-appended derivatives [1], and it remains a high-priority candidate for systematic C4-substituent SAR evaluation in antitubercular programs.

Antitubercular Mycobacterium tuberculosis KasA inhibition

Antioxidant and Antibacterial Potential: Hydrazinyl-Thiazole Class Activity with Unexplored C4-Alkyl Differentiation

In a 2016 study by Ghanbari Pirbasti et al., novel 2,4-disubstituted hydrazinyl-thiazoles were evaluated for in vitro antioxidant (DPPH radical scavenging) and antibacterial activity. Compounds 14c and 14g exhibited the lowest IC₅₀ values in the DPPH assay, and compound 14a showed anticancer activity against A375 melanoma cells with an LC₅₀ of 0.55 mg/mL (selectivity vs. Hu-2 normal cells: LC₅₀ = 1.19 mg/mL) [1]. In a more recent series, aromatic heterocycle-substituted 2-hydrazinylthiazole Schiff base 5g showed potent DPPH antioxidant activity (IC₅₀ = 26.71 ± 3.02 μM), significantly outperforming ascorbic acid (IC₅₀ = 59.79 ± 2.93 μM) [2]. These studies confirm the antioxidant capacity of the hydrazinyl-thiazole scaffold, but the specific contribution of a C4-ethyl substituent (versus 4-methoxyphenyl or heterocyclic C4 substituents) has not been isolated. 4-Ethyl-2-hydrazinylthiazole serves as the requisite control compound for assessing whether alkyl vs. aryl substitution at C4 alters radical scavenging potency.

Antioxidant DPPH radical scavenging Antibacterial

Patent Landscape: 4-Ethyl-Substituted Hydrazinylthiazoles as Distinct Chemical Entities

A 2024 patent (KR patent application, library.cnu.ac.kr) specifically claims methods for producing compounds of formula (2) wherein both R₁ and R₂ are ethyl groups, explicitly encompassing 4-ethyl-substituted hydrazinylthiazole derivatives [1]. This indicates that 4-ethyl-2-hydrazinylthiazole and its derivatives are considered distinct chemical entities with sufficient differentiation from methyl, phenyl, and halogenated-phenyl analogs to warrant dedicated patent claims. In contrast, broad Markush claims covering all C4 substituents are common in the thiazole patent literature, making the specific exemplification of ethyl substitution noteworthy. Furthermore, 4-substituted-2-thiazolylhydrazone derivatives have been confirmed as selective and reversible hMAO-B inhibitors with nanomolar IC₅₀ values in multiple independent studies [2], underscoring the commercial relevance of the C4-substituted chemical space.

Patent composition-of-matter Intellectual property Freedom-to-operate

Recommended Application Scenarios for 4-Ethyl-2-hydrazinylthiazole (CAS 700804-00-8) Based on Quantitative Evidence


C4-Substituent SAR Gap-Filling in hMAO-B Inhibitor Lead Optimization

As established in Section 3, the C4 substituent is a dominant determinant of hMAO-B inhibitory potency and selectivity, yet the C4-alkyl space (ethyl, methyl) remains experimentally unexplored relative to C4-aryl derivatives, which achieve nanomolar IC₅₀ values [1]. 4-Ethyl-2-hydrazinylthiazole is the ideal building block for completing this SAR gap. Its electron-donating +I ethyl group provides a distinct electronic environment compared to electron-withdrawing aryl substituents, and its intermediate lipophilicity (XLogP3 = 1.4) and modest molecular weight (143.21 g/mol) support favorable CNS drug-like properties [2]. This compound enables a definitive head-to-head comparison with 4-phenyl, 4-(4-fluorophenyl), and 4-methyl congeners to isolate the electronic contribution of the C4 substituent to hMAO-B affinity and isoform selectivity.

Lipophilicity-Optimized Antimycobacterial Probe Design

The antimycobacterial activity of 2-hydrazinylthiazole derivatives is sensitive to LogP, with active pyridine-appended derivatives occupying a LogP range of 1.64–4.10 and achieving MIC values of 6.40–7.14 μM against Mtb H37Rv [3]. 4-Ethyl-2-hydrazinylthiazole's computed XLogP3 of 1.4 positions it at the lower boundary of this drug-likeness window, making it an excellent starting scaffold for installing additional substituents (e.g., via hydrazone formation at the N1 position) to fine-tune LogP into the optimal range without exceeding Lipinski limits. This is a strategic advantage over the 4-phenyl analog (XLogP3 = 2.2), which leaves less room for LogP-increasing modifications before exceeding the threshold of 5.

Conformational Flexibility Screening in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) prioritizes low-molecular-weight scaffolds with ligand-efficient binding. 4-Ethyl-2-hydrazinylthiazole (MW 143.21, 2 rotatable bonds) offers greater conformational adaptability than the 4-methyl analog (1 rotatable bond, MW 129.19) without the molecular weight penalty of 4-aryl derivatives (MW > 191) [2]. Its two rotatable bonds—the C4–ethyl bond and the hydrazine N–N bond—provide torsional degrees of freedom that may facilitate induced-fit binding to targets with flexible or adaptable active sites. It is recommended as a fragment screening candidate when target binding pockets are hypothesized to accommodate a small aliphatic extension at the C4 vector.

Reference Standard for QSAR Model Building in Hydrazinyl-Thiazole Antioxidant Libraries

Published DPPH radical scavenging data for hydrazinyl-thiazole derivatives—including compound 5g (IC₅₀ = 26.71 ± 3.02 μM, 2.24-fold more potent than ascorbic acid)—establish the scaffold's antioxidant potential, but the specific contribution of C4-alkyl vs. C4-aryl substitution has not been deconvoluted [4]. 4-Ethyl-2-hydrazinylthiazole serves as the missing C4-alkyl reference standard, enabling quantitative structure–activity relationship (QSAR) models to incorporate the electronic (σ) and lipophilic (π) parameters of the ethyl group as distinct variables. Procurement of this compound by medicinal chemistry groups building hydrazinyl-thiazole libraries is essential for achieving predictive model accuracy across the full C4 substituent spectrum.

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